2,5-Dichlorophenyl 2-ethoxyethylsulfide
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Overview
Description
2,5-Dichlorophenyl 2-ethoxyethylsulfide is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring, an ethoxyethyl group, and a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichlorophenyl 2-ethoxyethylsulfide typically involves the reaction of 2,5-dichlorophenol with 2-chloroethyl ethyl sulfide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorophenyl 2-ethoxyethylsulfide undergoes several types of chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles
Major Products Formed
Oxidation: 2,5-Dichlorophenyl 2-ethoxyethyl sulfoxide, 2,5-Dichlorophenyl 2-ethoxyethyl sulfone
Reduction: 2,5-Dichlorophenyl 2-ethoxyethyl thiol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
2,5-Dichlorophenyl 2-ethoxyethylsulfide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. Researchers explore its interactions with biological systems to develop new therapeutic agents.
Medicine: Studied for its potential use in drug development, particularly in the design of novel compounds with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dichlorophenyl 2-ethoxyethylsulfide involves its interaction with specific molecular targets and pathways. The compound’s sulfide group can undergo oxidation to form reactive intermediates, which may interact with cellular components. These interactions can lead to the disruption of cellular processes, resulting in antimicrobial or antifungal effects. The exact molecular targets and pathways involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichlorophenyl 2-ethoxyethylsulfide
- 2,4-Dichlorophenyl 2-ethoxyethylsulfide
- 2,6-Dichlorophenyl 2-ethoxyethylsulfide
- 3,4-Dichlorophenyl 2-ethoxyethylsulfide
- 3,5-Dichlorophenyl 2-ethoxyethylsulfide
Uniqueness
2,5-Dichlorophenyl 2-ethoxyethylsulfide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the ethoxyethyl group and sulfide linkage further distinguishes it from other dichlorophenyl derivatives, providing unique properties that can be exploited in various applications.
Properties
IUPAC Name |
1,4-dichloro-2-(2-ethoxyethylsulfanyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2OS/c1-2-13-5-6-14-10-7-8(11)3-4-9(10)12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWLQQPLOGKTDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCSC1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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